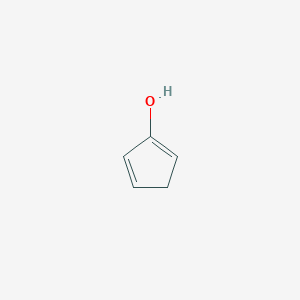

Cyclopenta-1,4-dien-1-ol

Description

Structure

3D Structure

Properties

CAS No. |

103905-54-0 |

|---|---|

Molecular Formula |

C5H6O |

Molecular Weight |

82.10 g/mol |

IUPAC Name |

cyclopenta-1,4-dien-1-ol |

InChI |

InChI=1S/C5H6O/c6-5-3-1-2-4-5/h1,3-4,6H,2H2 |

InChI Key |

BFAIMMGBWGSCPF-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC(=C1)O |

Origin of Product |

United States |

Theoretical and Computational Studies of Cyclopenta 1,4 Dien 1 Ol

Advanced Quantum Chemical Methodologies Applied to Cyclopentadienols

Quantum chemical methods are fundamental to understanding the electronic structure and behavior of molecules like Cyclopenta-1,4-dien-1-ol. These computational tools allow for the detailed investigation of various molecular properties that are often difficult to probe experimentally.

Ab Initio and Density Functional Theory (DFT) Approaches for Tautomeric Systems

The tautomerism between dienol and keto forms is a key aspect of cyclopentadienol chemistry. Ab initio and Density Functional Theory (DFT) are powerful computational methods used to investigate these tautomeric equilibria. researchgate.netnih.gov DFT methods, such as B3LYP and M06-2X, are frequently employed to study reaction mechanisms, molecular structures, and spectroscopic properties. numberanalytics.comsemanticscholar.org These approaches can predict the relative stabilities of tautomers and the energy barriers for their interconversion. researchgate.net For instance, studies on similar cyclic keto-enol systems have shown that the choice of functional and basis set, like M06-2X/6-311G++**, is crucial for obtaining accurate results, and solvation models can be used to understand the influence of the solvent environment. researchgate.net The keto-enol tautomerism of cyclic diketones, for example, is influenced by ring size, with some ring systems favoring the keto-enol form and others the diketo form. researchgate.net

High-Level Computational Models for Energetic and Structural Characterization

To achieve high accuracy in energetic and structural predictions, high-level computational models are often necessary. researchgate.net Methods like MP2 and CCSD(T), which are post-Hartree-Fock methods, provide more accurate results than DFT but are computationally more demanding. numberanalytics.com These high-level calculations are often used to benchmark the results obtained from more computationally efficient DFT methods. numberanalytics.com They are essential for a precise characterization of the potential energy surface, including the geometries and energies of reactants, products, and transition states. numberanalytics.com The application of these models to systems like this compound allows for a detailed understanding of its conformational preferences and the energetic landscape of its reactions.

Analysis of Electronic Structure and Reactivity Indices in Dienols

The electronic structure of a molecule governs its reactivity. scirp.org Computational methods provide valuable tools for analyzing the electronic properties of dienols. Reactivity indices, derived from conceptual DFT, such as electrophilicity and nucleophilicity, can be calculated to predict how a molecule will behave in a chemical reaction. researchgate.net The analysis of frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potentials helps in understanding the sites of electrophilic and nucleophilic attack. scirp.orgscirp.org For example, in related systems, the diketo tautomer has been found to be generally more reactive than the keto-enol form. researchgate.net These analyses are crucial for predicting the regioselectivity and stereoselectivity of reactions involving this compound. numberanalytics.com

Molecular Dynamics Simulations and Conformer Analysis for Dienol Systems

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and the influence of the environment. springernature.com By simulating the movement of atoms, MD can reveal the accessible conformations of a molecule and the transitions between them. labxing.com This is particularly useful for flexible molecules like dienols, where multiple conformers may exist in equilibrium. core.ac.uk The results of MD simulations can be used to generate ensembles of structures that can then be used for further analysis, such as calculating average properties or identifying important intermolecular interactions. labxing.com For example, MD simulations can be employed to study the conformational landscape of peptides and predict their response to various physical and chemical perturbations. springernature.com

Computational Insights into Dienol Reaction Mechanisms and Transition States

Understanding the mechanism of a chemical reaction is a central goal of chemistry. Computational chemistry has become an indispensable tool for elucidating reaction pathways and characterizing transition states. numberanalytics.com By mapping the potential energy surface, computational methods can identify the lowest energy path from reactants to products, which corresponds to the reaction mechanism. numberanalytics.comnih.gov The structure and energy of the transition state, the highest point on this path, determine the rate of the reaction. numberanalytics.com Computational studies can provide detailed information about the geometry, electronic structure, and vibrational frequencies of transition states. numberanalytics.com For pericyclic reactions, a class of reactions relevant to dienols, computational methods can predict reactivity and provide insights into the concerted movement of electrons in the cyclic transition state. numberanalytics.com The United Reaction Valley Approach (URVA) is a method that can be used to analyze the reaction mechanism in terms of reaction phases, revealing the sequence of chemical processes. nih.govsmu.edu

In Silico Exploration of this compound Derivatives (e.g., structural and binding predictions)

Computational methods are widely used in the design and discovery of new molecules with specific properties. In silico techniques allow for the rapid screening of large numbers of virtual compounds, saving time and resources compared to experimental approaches. researchgate.net For example, structure-based virtual screening and molecular docking can be used to predict the binding affinity of a molecule to a biological target, such as a protein. plos.org This is a common strategy in drug discovery. researchgate.net In a study on di(cyclopenta-2,4-dien-1-yl)ethane derivatives, for instance, in silico modeling, toxicity predictions, and molecular docking were used to investigate their therapeutic potential as anti-ischemic agents. researchgate.net The results of these computational studies can guide the synthesis of new this compound derivatives with desired biological activities or material properties. researchgate.net Molecular dynamics simulations can further be used to analyze the stability of ligand-protein complexes and conformational changes upon binding. plos.orgresearchgate.net

Mechanistic Investigations of Cyclopenta 1,4 Dien 1 Ol Reactivity

Tautomerism in Cyclopenta-1,4-dien-1-ol and Related Dienols

Tautomerism, the interconversion of constitutional isomers, typically involving the migration of a proton, is a fundamental concept in organic chemistry that dictates the reactivity and stability of many compounds. aip.org In the case of this compound, it exists in equilibrium with its corresponding keto forms, primarily Cyclopent-2-en-1-one and Cyclopent-3-en-1-one. This dynamic equilibrium is crucial in understanding the chemical behavior of these five-membered ring structures.

The equilibrium between the keto and enol forms is a thermodynamically controlled process. For most simple ketones, the equilibrium lies heavily on the side of the keto tautomer due to the greater thermodynamic stability of the carbon-oxygen double bond compared to a carbon-carbon double bond. aip.org However, the stability of the enol form can be significantly influenced by factors such as conjugation, aromaticity, and intramolecular hydrogen bonding.

In the case of this compound, the enol form benefits from a conjugated system of double bonds. The interconversion between the keto and enol tautomers can be catalyzed by either acid or base.

Acid-catalyzed mechanism: In the presence of an acid, the carbonyl oxygen of the keto form is protonated, forming an oxonium ion. A subsequent deprotonation at the alpha-carbon by a weak base (like the solvent) leads to the formation of the enol. aip.org

Base-catalyzed mechanism: A base removes a proton from the alpha-carbon of the keto form to generate a resonance-stabilized enolate ion. Protonation of the oxygen atom of the enolate then yields the enol tautomer.

Computational studies on the related compound, cyclopentanone, have shown that upon photoionization, the enol form is energetically favored by as much as 11.6 kcal/mol over the keto form. missouri.edu However, a significant energy barrier of 25.9 kcal/mol exists for the tautomeric conversion of the isolated cation, indicating that the process is kinetically hindered without catalysis. missouri.edu For substituted 1,2-cyclodiones, theoretical calculations have shown that the five-membered ring systems tend to favor the keto-enol form. nih.gov

Table 1: Factors Influencing Keto-Enol Equilibrium

| Factor | Influence on Equilibrium | Rationale |

|---|---|---|

| Conjugation | Favors enol form | Extended π-system provides additional resonance stabilization. |

| Aromaticity | Can strongly favor enol form | If the enol form is aromatic (e.g., phenol), it will be the predominant tautomer. |

| Intramolecular H-Bonding | Favors enol form | Formation of a stable cyclic arrangement via hydrogen bonding. |

| Solvent | Varies | Polar solvents favor the more polar keto form; non-polar solvents favor the less polar enol form. |

| Substitution | Varies | Electron-donating or withdrawing groups can influence the relative stability of tautomers. nih.gov |

The solvent environment plays a critical role in determining the position of the keto-enol equilibrium. orientjchem.org The general principle is that the tautomer with the higher dipole moment will be favored in a polar solvent. nih.gov Typically, the keto form is more polar than the enol form, and thus, polar solvents tend to stabilize the keto tautomer more effectively. stackexchange.com

Conversely, in non-polar solvents, the enol form may be preferred, especially if it can be stabilized by intramolecular hydrogen bonding. core.ac.uk In the absence of competing solvent interactions, this internal stabilization becomes more significant. For example, studies on β-ketoamides have shown that an increase in solvent polarity leads to a higher proportion of the keto form. masterorganicchemistry.com Computational studies on various dicarbonyl compounds have consistently shown that polar solvents stabilize the keto tautomer over the enol. stackexchange.com

For instance, the tautomeric equilibrium of acetoacetic acid is highly dependent on the solvent, with the enol form ranging from less than 2% in D₂O (a polar protic solvent) to 49% in CCl₄ (a non-polar solvent). emerginginvestigators.org This highlights the profound impact of solute-solvent interactions on the relative stabilities of tautomers. In protic solvents, the solvent molecules can form hydrogen bonds with the carbonyl group of the keto form, further stabilizing it. core.ac.uk In aprotic polar solvents, the stabilization is primarily through dipole-dipole interactions.

Table 2: Expected Solvent Influence on Cyclopentadienol Tautomerism

| Solvent Type | Predominant Tautomer (Expected) | Primary Interaction |

|---|---|---|

| Non-Polar Aprotic (e.g., Cyclohexane, CCl₄) | Enol (this compound) | Minimal solute-solvent interaction, intramolecular H-bonding in enol is more significant. core.ac.uk |

| Polar Aprotic (e.g., DMSO, Acetone) | Keto (Cyclopent-2-en-1-one) | Dipole-dipole interactions stabilize the more polar keto form. stackexchange.com |

| Polar Protic (e.g., Water, Methanol) | Keto (Cyclopent-2-en-1-one) | Hydrogen bonding between solvent and the keto form's carbonyl group provides strong stabilization. core.ac.uk |

Intramolecular hydrogen bonding can be a significant stabilizing factor for the enol tautomer. In dienols derived from 1,3-dicarbonyl compounds, a six-membered quasi-aromatic ring can form, which greatly favors the enol form. While this compound itself cannot form such a strong intramolecular hydrogen bond, the concept of hydrogen bonding is still relevant in its interactions with solvents and in its potential dimeric forms. The stability gained from an intramolecular hydrogen bond is a primary reason why the enol tautomer can be favored, as seen in computational studies of various keto-enol systems. nih.gov

Aromaticity plays a profound role in tautomeric equilibria. The classic example is the tautomerism of 2,4-cyclohexadienone, which exists exclusively as its enol tautomer, phenol, due to the immense stabilization afforded by the aromatic ring. While this compound is not aromatic, the concept of aromaticity becomes highly relevant when considering the enolate intermediate formed during base-catalyzed tautomerization. Deprotonation of cyclopentadiene (B3395910) at the CH₂ group results in the cyclopentadienyl (B1206354) anion, a classic example of an aromatic ion. This anion is cyclic, planar, fully conjugated, and possesses 6 π-electrons, satisfying Hückel's rule (4n+2 π electrons). The exceptional stability of this aromatic anion facilitates its formation and, consequently, can influence the kinetics and thermodynamics of reactions involving the deprotonation of cyclopentadiene derivatives.

The transfer of a proton in keto-enol tautomerization is not a simple intramolecular hop. masterorganicchemistry.com Direct intramolecular proton transfer is generally disfavored due to the high energy of the strained four-membered transition state it would have to proceed through. Instead, the process is facilitated by solvent molecules or catalysts that act as proton shuttles.

In aqueous or other protic solvents, a water molecule can act as a bridge, accepting a proton from the α-carbon and donating a proton to the carbonyl oxygen in a concerted or stepwise fashion. Computational studies on the tautomerization of β-cyclopentanedione have shown that the inclusion of explicit water molecules in the calculations significantly lowers the activation barrier for proton transfer. The barrier height is highly dependent on the number of water molecules involved in the proton transfer chain. Each additional water molecule that forms a hydrogen bond with the waters in the proton transfer chain can further reduce the barrier.

Acid-Catalyzed Proton Transfer:

Protonation of the carbonyl oxygen by an acid catalyst (e.g., H₃O⁺).

Removal of an α-proton by a base (e.g., H₂O), leading to the enol.

Base-Catalyzed Proton Transfer:

Deprotonation of the α-carbon by a base (e.g., OH⁻) to form a resonance-stabilized enolate anion.

Protonation of the enolate oxygen by the conjugate acid of the base (e.g., H₂O).

These mechanisms highlight the essential role of the surrounding medium in facilitating the proton transfer, effectively lowering the activation energy for the interconversion between the keto and enol forms.

Pericyclic Reactions Involving this compound Motifs

The cyclopentadiene framework is renowned for its participation in pericyclic reactions, most notably the Diels-Alder reaction. The presence of a hydroxyl group on the cyclopentadiene ring, as in this compound, can influence the reactivity and selectivity of these cycloadditions.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. Cyclopentadiene is a highly reactive diene in these reactions due to its conformational pre-organization; the cis conformation of the diene is locked in the ring structure, which minimizes the entropic barrier to reaction.

The hydroxyl group in this compound can affect the Diels-Alder reaction in several ways:

Electronic Effects: The hydroxyl group is generally considered an electron-donating group, which can increase the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene. In normal-electron-demand Diels-Alder reactions, where the diene is electron-rich and the dienophile is electron-poor, this would lead to a smaller HOMO-LUMO gap and an increased reaction rate.

Stereoselectivity: The hydroxyl group can direct the stereochemical outcome of the reaction. The dienophile may approach the diene from the face opposite to the hydroxyl group (anti addition) to minimize steric hindrance. Alternatively, if the dienophile possesses a group capable of hydrogen bonding, it might favor addition on the same face (syn addition) due to a stabilizing interaction with the hydroxyl group in the transition state.

Regioselectivity: In reactions with unsymmetrical dienophiles, the hydroxyl group can influence the regioselectivity of the cycloaddition, favoring the formation of one constitutional isomer over another.

Hetero-Diels-Alder Reactions with Dienol Components

The hetero-Diels-Alder reaction is a powerful variant of the conventional Diels-Alder cycloaddition, where either the diene or the dienophile contains a heteroatom, leading to the formation of six-membered heterocycles. wikipedia.orgencyclopedia.pub In the context of this compound, the most relevant variant is the oxo-Diels-Alder reaction, which involves the reaction of a diene with a carbonyl compound (like an aldehyde or ketone) to yield a dihydropyran ring. wikipedia.org

This compound can potentially participate in hetero-Diels-Alder reactions in two distinct ways, primarily through its dienone tautomer, cyclopentadienone.

Cyclopentadienone as the Diene: Cyclopentadienone derivatives are known to be highly reactive dienes in cycloaddition reactions. nih.gov In a hetero-Diels-Alder reaction, the cyclopentadienone system could react with a heterodienophile, such as a carbonyl compound (R₂C=O) or an imine (R₂C=NR), which would act as the 2π component. This type of reaction is an inverse-electron-demand Diels-Alder reaction, facilitated by the electron-deficient nature of the dienone.

Cyclopentadienone as the Dienophile: The carbon-carbon double bond within the cyclopentenone ring can act as a dienophile, reacting with an oxygen-containing diene (an "oxodiene"). More commonly, the carbonyl group (C=O) itself can function as the dienophile. This reaction is promoted by Lewis acids, which coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the cycloaddition with an electron-rich diene. wikipedia.orgyoutube.com

While specific examples detailing this compound in hetero-Diels-Alder reactions are not extensively documented, the principles are well-established with analogous systems. For instance, the reaction of α,β-unsaturated imines with electron-rich dienophiles is a known strategy for creating tetrahydropyridine (B1245486) derivatives. youtube.com

Stereochemical and Regiochemical Control in Cycloaddition Processes

The Diels-Alder reaction is renowned for its high degree of stereochemical and regiochemical control, allowing for the precise construction of complex cyclic systems. wikipedia.orgencyclopedia.pub For derivatives of cyclopentadiene, such as this compound, these control elements are particularly well-studied.

Stereochemical Control (Facial Selectivity): The hydroxyl group at the C5 position of this compound renders the diene facially asymmetric, meaning the two faces of the diene are electronically and sterically distinct. This leads to π-facial selectivity, where the incoming dienophile preferentially attacks from one face over the other. nih.gov The direction of this attack (either syn or anti to the C5 substituent) is governed by a combination of steric and electronic factors, particularly hyperconjugative interactions between the diene's π-system and the orbitals of the C5 substituent. nih.govnih.gov

σ-Acceptor Substituents: When the C5 substituent is a σ-acceptor, the diene tends to pucker in a way that minimizes the overlap of the diene π-system with the C5–X antibonding σ* orbital. This often leads to a preference for syn cycloaddition. nih.gov

Steric Effects: Bulky substituents at the C5 position can sterically hinder the syn face, leading to a preference for anti addition. nih.gov

Computational studies have shown that substituent conformations and both steric and electronic interactions between the diene and dienophile play crucial roles in determining the final stereochemical outcome. nih.govacs.org

The Endo Rule: In addition to facial selectivity, Diels-Alder reactions involving cyclic dienes typically follow the Alder Endo Rule. This rule states that the kinetic product is the one where substituents on the dienophile are oriented towards the π-system of the diene in the transition state. wikipedia.orglibretexts.org This preference is attributed to favorable secondary orbital interactions between the orbitals of the substituent and the diene.

Regiochemical Control: When both the diene and dienophile are unsymmetrical, the issue of regioselectivity arises. The outcome is largely governed by Frontier Molecular Orbital (FMO) theory. In a normal-electron-demand Diels-Alder reaction, the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile is dominant. The regioselectivity is controlled by the alignment of the orbital coefficients, favoring the transition state where the largest coefficients on both the HOMO and LUMO align. collectionscanada.gc.camdpi.com The polarity of the reaction can be modulated by the electronic nature of the substituents on both the diene and dienophile. mdpi.com

| Factor | Controlling Principle | Predicted Outcome for this compound (X=-OH) | Reference |

|---|---|---|---|

| π-Facial Selectivity | Electronic (hyperconjugation) and steric effects of the C5 substituent. | The -OH group is a σ-acceptor, which generally favors syn-attack, but steric hindrance and hydrogen bonding can influence the outcome. | nih.govnih.gov |

| Endo/Exo Selectivity | The Alder Endo Rule (secondary orbital interactions). | The endo product is typically favored under kinetic control. | wikipedia.orglibretexts.org |

| Regioselectivity | Frontier Molecular Orbital (FMO) theory; matching of orbital coefficients. | Depends on the specific dienophile used. The -OH group acts as an electron-donating group, influencing the diene's HOMO coefficients. | collectionscanada.gc.camdpi.com |

Radical Intermediates and Reaction Pathways

Radical reactions offer alternative pathways for the functionalization of this compound. These reactions typically proceed through a chain mechanism involving initiation, propagation, and termination steps. libretexts.org A radical intermediate can be generated from the dienol through several plausible pathways:

Hydrogen Abstraction: A radical initiator can abstract a hydrogen atom. The most likely sites for abstraction are the hydroxyl hydrogen, creating an oxygen-centered radical, or one of the allylic C5 hydrogens, creating a resonance-stabilized cyclopentadienyl-type radical. The stability of radicals follows the trend tertiary > secondary > primary, and resonance stabilization provides a significant driving force. utdallas.edu

Reaction with Hydroxyl Radicals: In atmospheric or combustion chemistry, hydroxyl radicals (•OH) can react with the dienone tautomer. Studies on cyclopentenone show that this reaction likely proceeds via the barrierless formation of a hydrogen-bonded intermediate, followed by either addition of the radical to the double bond or abstraction of a hydrogen atom. nih.gov At higher temperatures, abstraction becomes more significant. nih.gov

Once formed, a carbon-centered radical such as the cyclopenta-2,4-dienylmethan-1-ol radical (if formed from a hypothetical precursor) or a radical derived from the dienol itself can undergo several types of reactions:

Radical Addition: The radical can add to a π-system, such as an alkene or alkyne. Intramolecular radical additions are particularly useful for forming five-membered rings, as these cyclizations are kinetically favored. libretexts.orgyoutube.com

Dimerization: Two radical intermediates can combine in a termination step to form a dimer. utdallas.edu

β-scission: This is the reverse of a radical addition and involves the cleavage of a bond beta to the radical center, which can lead to ring-opening or fragmentation.

While specific studies on the cyclopenta-2,4-dienylmethan-1-ol radical are scarce, the reactivity of related systems like cyclopentenone with OH radicals has been kinetically studied, showing that radical addition is the dominant mechanism at room temperature. nih.gov

Photochemical Transformations and Rearrangements of Dienone/Dienol Systems

The absorption of light can promote molecules to electronically excited states, opening up reaction pathways that are inaccessible under thermal conditions. thermofisher.combritannica.com Dienone/dienol systems, such as the cyclopentenone/cyclopentadienol tautomeric pair, are known to undergo a variety of photochemical rearrangements.

Type A Rearrangement: A characteristic photochemical reaction of cross-conjugated cyclohexadienones, and by analogy cyclopentadienones, is the Type A rearrangement. baranlab.org Upon photochemical excitation (n→π* transition) and intersystem crossing to a triplet state, the molecule undergoes bonding between the β-carbons to form a bicyclic diradical intermediate. Subsequent electronic demotion and a series of shifts (a "slither" mechanism) lead to the formation of a bicyclo[3.1.0]hexenone-type structure. baranlab.orgyoutube.com

Di-π-Methane Rearrangement: The dienol form, this compound, fits the structural motif of a 1,4-diene. These compounds are known to undergo the di-π-methane rearrangement (also known as the Zimmerman rearrangement) upon irradiation. scribd.com This reaction converts a 1,4-diene into a vinylcyclopropane (B126155) derivative through a diradical intermediate. The reaction involves the formation of a three-membered ring and subsequent cleavage and rearrangement to furnish the final product.

Furthermore, the cyclopentadienone moiety itself is photochemically active. It is known that cyclopentadienone-norbornadiene adducts can be induced by light to undergo decarbonylation (loss of CO) and subsequent cleavage, releasing cyclopentadiene. ucsb.edu This highlights the inherent instability of the cyclopentadienone core under irradiation.

| Reactant Tautomer | Rearrangement Type | Key Intermediate | Product Class | Reference |

|---|---|---|---|---|

| Cyclopentenone (Dienone) | Type A Rearrangement | Bicyclic diradical | Bicyclo[3.1.0]hexenone derivative | baranlab.orgyoutube.com |

| This compound (Dienol) | Di-π-Methane Rearrangement | Diradical | Vinylcyclopropane derivative | scribd.com |

| Cyclopentadienone Core | Decarbonylation/Cleavage | - | Diene + CO | ucsb.edu |

Intramolecular Cyclization Reactions (e.g., Nazarov-type cyclizations for dienols)

The Nazarov cyclization is a powerful method for synthesizing cyclopentenones. wikipedia.org The classic reaction involves the acid-catalyzed 4π-conrotatory electrocyclic ring closure of a divinyl ketone. wikipedia.orgthermofisher.com The key intermediate in this process is a pentadienyl cation. nih.gov

This compound is structurally analogous to a divinyl carbinol, which is a common precursor for Nazarov cyclizations. Treatment of such dienols with a Brønsted or Lewis acid can generate the necessary pentadienyl cation intermediate, which then undergoes the electrocyclization. escholarship.org

Recent studies have demonstrated the utility of 1,4-pentadien-3-ols in Lewis acid-catalyzed intramolecular "interrupted" Nazarov cyclizations. In these reactions, the allylic cation formed after the initial 4π-electrocyclization is trapped by an intramolecular nucleophile before elimination can occur. escholarship.orgrsc.org For example, using FeBr₃ as a catalyst, 3-(2-anilinyl)-1,4-pentadien-3-ols have been converted into complex cyclopenta[b]indoles with high diastereoselectivity and regioselectivity. escholarship.org

The general mechanism proceeds as follows:

Cation Formation: The dienol is treated with a Lewis or Brønsted acid, leading to the loss of water and formation of a pentadienyl cation. wikipedia.orgescholarship.org

Electrocyclization: The pentadienyl cation undergoes a thermally allowed 4π conrotatory electrocyclization to form a new five-membered ring and an oxyallyl cation intermediate. wikipedia.org

Termination: In the classic Nazarov reaction, the oxyallyl cation undergoes elimination of a proton to give the cyclopentenone product. wikipedia.org In "interrupted" versions, this cation is trapped by a nucleophile, leading to more complex products. escholarship.org

This methodology provides a highly efficient route to functionalized cyclopentane (B165970) ring systems, which are core structures in many natural products. escholarship.org

Advanced Spectroscopic Characterization and Structural Elucidation in Dienol Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Unstable Dienols

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. uobasrah.edu.iqupi.edu However, its application to unstable species like Cyclopenta-1,4-dien-1-ol requires specialized approaches, such as in situ generation at low temperatures, to acquire meaningful data before decomposition or rearrangement occurs. Both ¹H and ¹³C NMR provide complementary information to piece together the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal the specific electronic environment of each hydrogen atom. The hydroxyl proton (1-OH) would likely appear as a broad singlet, with a chemical shift that is highly dependent on solvent, concentration, and temperature. The vinyl protons (H2, H3, H4, H5) would resonate in the olefinic region of the spectrum. The proton at the carbinol center (H1) is anticipated to be in the range typical for hydrogens attached to a carbon bearing an oxygen atom.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon skeleton. oregonstate.edu For this compound, five distinct signals are expected. The carbon atom bonded to the hydroxyl group (C1) would appear in the downfield region characteristic of sp³ carbons attached to an electronegative atom. The four sp² carbons of the diene system (C2, C3, C4, C5) would resonate in the olefinic region, typically between 100 and 150 ppm.

Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| C1-H | ~4.5 - 5.5 | ~65 - 80 | Allylic and adjacent to hydroxyl group |

| C2-H / C5-H | ~6.0 - 6.5 | ~125 - 135 | Vinyl protons/carbons adjacent to C1 |

| C3-H / C4-H | ~6.0 - 6.5 | ~120 - 130 | Vinyl protons/carbons |

| O-H | Variable (broad) | N/A | Dependent on conditions (e.g., solvent) |

Note: The predicted values are estimates based on general principles of NMR spectroscopy and data from structurally similar compounds. Actual experimental values may vary.

Vibrational and Electronic Spectroscopy (IR, UV-Vis) for Structural Assignment

Vibrational and electronic spectroscopy techniques offer rapid and non-destructive methods for identifying key functional groups and conjugated systems within a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the characteristic vibrational frequencies of specific bonds. libretexts.org In the IR spectrum of this compound, the most prominent feature would be a broad absorption band in the region of 3200–3600 cm⁻¹, corresponding to the O-H stretching vibration of the hydroxyl group. Other key absorptions would include C-H stretching vibrations for both sp² and sp³ hybridized carbons, C=C stretching of the conjugated diene system, and a C-O stretching vibration.

Key IR Absorption Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| O-H stretch (alcohol) | 3200 - 3600 (broad) |

| C-H stretch (sp²) | 3010 - 3100 |

| C-H stretch (sp³) | 2850 - 3000 |

| C=C stretch (conjugated diene) | ~1600 - 1650 |

| C-O stretch (alcohol) | 1050 - 1260 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to conjugated systems. msu.edu The conjugated diene system in this compound constitutes a chromophore that is expected to absorb UV radiation, leading to a π → π* electronic transition. Based on Woodward-Fieser rules for conjugated dienes, the maximum absorption wavelength (λmax) for a cyclic diene is predictable and serves as strong evidence for the presence of this structural motif. The λmax is anticipated to be in the range of 250-280 nm.

Mass Spectrometry Techniques in Dienol Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. uva.nl For this compound, with a molecular formula of C₅H₆O, the molecular weight is 82.10 g/mol . nih.govnist.gov

Upon ionization in a mass spectrometer, typically by electron impact (EI), the molecule forms a molecular ion (M⁺•) which can then undergo fragmentation. chemguide.co.uklibretexts.org The analysis of these fragments provides a fingerprint that helps to confirm the structure.

Key fragmentation pathways for this compound would likely include:

Loss of a hydrogen atom: Leading to a fragment ion at m/z 81.

Loss of a hydroxyl radical (•OH): Resulting in the stable cyclopentadienyl (B1206354) cation at m/z 65.

Retro-Diels-Alder reaction: Cleavage of the ring system could lead to smaller charged fragments.

Loss of carbon monoxide (CO) and H₂: A rearrangement followed by fragmentation could lead to a peak at m/z 52.

Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 82 | [C₅H₆O]⁺• | None (Molecular Ion) |

| 81 | [C₅H₅O]⁺ | H• |

| 65 | [C₅H₅]⁺ | •OH |

| 53 | [C₄H₅]⁺ | CHO• |

X-ray Crystallography for Solid-State Structural Determination of Dienol Derivatives

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, yielding precise bond lengths, bond angles, and conformational details. nih.gov However, this technique requires a stable, single crystal of the compound, which is a major obstacle for inherently unstable molecules like this compound.

To overcome this limitation, chemists often employ the strategy of converting the unstable molecule into a stable, crystalline derivative. For alcohols, a common approach is the formation of silyl (B83357) ethers. wikipedia.org Reacting this compound with a bulky silylating agent, such as tert-butyldimethylsilyl chloride (TBSCl) or triisopropylsilyl chloride (TIPSCl), would yield a corresponding silyl ether. These derivatives are often significantly more stable and more readily crystallize.

The structural analysis of such a derivative by X-ray crystallography would provide an accurate and unambiguous determination of the core this compound skeleton. rsc.org This indirect method allows researchers to confirm the connectivity and stereochemistry of the parent dienol with high confidence, providing an essential benchmark for validating data obtained from other spectroscopic methods and theoretical calculations.

Mechanistic Roles and Synthetic Applications of Cyclopenta 1,4 Dien 1 Ol in Catalysis

Cyclopenta-1,4-dien-1-ol as a Key Intermediate in Complex Molecule Synthesis

While cyclopentadiene (B3395910) and its derivatives are well-established precursors in the synthesis of complex molecules, particularly prostaglandins (B1171923) and their analogues, the specific role of this compound as a key intermediate is not extensively detailed in readily available scientific literature. The synthesis of the intricate cyclopentane (B165970) ring of prostaglandins often commences from substituted cyclopentadienes, suggesting that functionalized derivatives like this compound could serve as valuable building blocks. However, specific and detailed synthetic pathways commencing from or proceeding through this compound are not prominently featured in the reviewed literature, which tends to focus on more broadly utilized cyclopentenone precursors.

Role of Cyclopentadienol Structural Motifs in Organocatalysis

The field of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has seen exponential growth. While various structural motifs have been successfully employed, the specific role of the cyclopentadienol scaffold as a catalytic entity in its own right is not a well-documented area of research. The majority of catalytic applications involving the cyclopentadienyl (B1206354) framework are in the realm of organometallic chemistry, where it serves as a ligand for a metal center. The potential for the hydroxyl group of a cyclopentadienol to participate in hydrogen bonding or to act as a Brønsted acid/base catalyst within an organocatalytic cycle remains a largely unexplored area, with no significant body of research currently available to detail its mechanistic roles or synthetic applications in this context.

Metal-Catalyzed Transformations Involving Dienol Substrates

Transition metal catalysis is a cornerstone of modern organic synthesis, with dienes being versatile substrates for a multitude of transformations. snnu.edu.cnnih.gov Reactions such as hydroboration, hydroalkylation, and various coupling reactions have been successfully applied to diene systems. snnu.edu.cn However, the scientific literature lacks specific and detailed examples of metal-catalyzed transformations where this compound is the primary substrate. While the general reactivity of dienes in the presence of transition metal catalysts is well-understood, the influence of the hydroxyl group in this compound on the chemo-, regio-, and stereoselectivity of such reactions has not been a significant focus of published research. Therefore, a detailed discussion of its specific behavior in metal-catalyzed transformations is not possible based on the current body of scientific literature.

Design and Synthesis of Ligands Incorporating Cyclopentadienol Scaffolds

The design of chiral ligands is paramount for achieving high levels of enantioselectivity in asymmetric catalysis. snnu.edu.cnnih.gov The cyclopentadienyl (Cp) moiety is a ubiquitous and highly effective ligand in organometallic chemistry. nih.gov The incorporation of a hydroxyl group onto the cyclopentadienyl scaffold, as in a cyclopentadienol, offers a strategic handle for modifying the ligand's properties and, consequently, the catalyst's performance.

The synthesis of chiral cyclopentadienyl ligands often involves the construction of a substituted cyclopentadiene precursor which is then metalated. snnu.edu.cn The presence of a hydroxyl group on this precursor can influence both the steric and electronic environment of the resulting metal complex. For instance, the hydroxyl group can be derivatized to introduce bulky substituents, thereby creating a more defined chiral pocket around the metal center. This steric hindrance can play a crucial role in dictating the stereochemical outcome of a catalytic reaction.

Furthermore, the hydroxyl group can be converted into other functional groups, allowing for the late-stage modification of the ligand's electronic properties. snnu.edu.cn This modularity is highly desirable in ligand design, as it facilitates the rapid screening of a library of ligands to find the optimal one for a specific transformation. The synthesis of such ligands can be approached through various strategies, including the functionalization of readily available chiral starting materials. snnu.edu.cn

Below is a table summarizing different approaches to the synthesis of chiral cyclopentadienyl pre-ligands, which could be adapted to incorporate a cyclopentadienol scaffold.

| Precursor Type | Synthetic Strategy | Key Features of the Resulting Ligand |

| Mannitol-derived | Elaboration of the chiral pool starting material | C2-symmetric scaffold |

| BINOL-derived | Atropisomeric chirality | Axially chiral backbone |

| Spirobiindane-based | Ullmann coupling to form the diene | Rigid and sterically demanding framework |

While the direct synthesis of ligands from this compound is not explicitly detailed in the reviewed literature, the principles of chiral cyclopentadienyl ligand design strongly suggest the potential utility of this scaffold. The hydroxyl group provides a versatile point for modification, enabling the fine-tuning of the ligand's properties to achieve high efficiency and enantioselectivity in a wide range of metal-catalyzed reactions. snnu.edu.cnnih.gov

Q & A

Basic Research Questions

Q. What are the key experimental protocols for synthesizing and characterizing Cyclopenta-1,4-dien-1-ol?

- Methodological Answer : Synthesis typically involves cyclization reactions, such as gold-catalyzed Nazarov cyclization of enyne acetates, followed by purification via column chromatography. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) for structural elucidation and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Ensure experimental reproducibility by documenting reaction conditions (temperature, solvent, catalyst loading) and adhering to reporting standards for spectral data .

Q. How can researchers assess the stability of this compound under varying environmental conditions?

- Methodological Answer : Conduct accelerated stability studies using thermogravimetric analysis (TGA) to evaluate thermal decomposition. Monitor photostability under UV/visible light exposure and assess hydrolytic stability in aqueous buffers (pH 3–9). Use gas chromatography (GC) or liquid chromatography (LC) to quantify degradation products, ensuring compliance with safety protocols for handling reactive intermediates .

Q. What are the best practices for designing a literature review on this compound’s reactivity?

- Methodological Answer : Adopt a systematic review framework, prioritizing peer-reviewed journals indexed in SciFinder or Reaxys. Classify studies by reaction type (e.g., cycloadditions, radical reactions) and evaluate data quality using criteria from the EPA’s systematic review protocol (e.g., reproducibility, sample size). Cross-reference synthesis methodologies to identify gaps, such as limited intermolecular substitution studies for cyclopenta-dienyl intermediates .

Advanced Research Questions

Q. How can computational methods resolve contradictions in this compound’s reaction mechanisms?

- Methodological Answer : Apply density functional theory (DFT) to model competing pathways (e.g., radical vs. concerted mechanisms). Compare calculated activation energies with experimental kinetic data (e.g., Arrhenius plots) to validate hypotheses. For conflicting NMR assignments, use computational chemical shift prediction tools (e.g., ACD/Labs) to reconcile discrepancies between observed and expected spectra .

Q. What advanced analytical techniques are suitable for probing this compound’s regioselectivity in cycloaddition reactions?

- Methodological Answer : Employ in-situ FTIR spectroscopy to monitor reaction intermediates in real-time. Use X-ray crystallography to resolve stereochemical outcomes of cycloadducts. For complex mixtures, apply two-dimensional chromatography (LC×LC) coupled with tandem mass spectrometry (MS/MS) to isolate and identify regioisomers .

Q. How should researchers address inconsistencies in reported toxicity data for this compound derivatives?

- Methodological Answer : Conduct meta-analyses of acute toxicity studies (e.g., LD₅₀ values) using standardized test organisms (e.g., Daphnia magna for ecotoxicity). Apply the Hill’s criteria for causality to assess dose-response relationships. If discrepancies persist, design controlled comparative studies under identical experimental conditions (e.g., solvent, exposure duration) to isolate variables .

Q. What strategies optimize the synthesis of this compound analogs for structure-activity relationship (SAR) studies?

- Methodological Answer : Utilize parallel synthesis techniques with automated liquid handlers to vary substituents at the 1- and 4-positions. Screen reaction yields via high-throughput GC/MS and prioritize analogs with >90% purity. Validate biological activity using in vitro assays (e.g., enzyme inhibition) and correlate results with electronic descriptors (e.g., Hammett σ values) .

Data Integrity and Reproducibility

Q. How can researchers ensure data reproducibility in studies involving this compound?

- Methodological Answer : Implement open-science practices by depositing raw spectral data in repositories like Figshare or Zenodo. Provide detailed experimental protocols, including catalyst preparation and purification steps, in supplementary materials. Use statistical tools (e.g., Grubb’s test) to identify and exclude outliers in kinetic datasets .

Q. What ethical considerations apply when publishing conflicting data on this compound’s environmental persistence?

- Methodological Answer : Disclose all funding sources and potential conflicts of interest. Transparently report limitations (e.g., sample degradation during analysis) and avoid selective data omission. Engage in post-publication peer review to address critiques and publish corrigenda if errors are identified .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.